Octanenitrile

Catalog No.
S1522271
CAS No.
124-12-9
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanenitrile

CAS Number

124-12-9

Product Name

Octanenitrile

IUPAC Name

octanenitrile

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3

InChI Key

YSIMAPNUZAVQER-UHFFFAOYSA-N

SMILES

CCCCCCCC#N

Synonyms

1-Cyanoheptane; Arneel 8; Caprylonitrile; Heptylcyanide; NSC 5513; Octanonitrile; n-Heptyl cyanide; n-Octanonitrile;

Canonical SMILES

CCCCCCCC#N

Octanenitrile, with the chemical formula C₈H₁₅N and a molecular weight of 125.21 g/mol, is an aliphatic nitrile. It is also known by several other names, including 1-Cyanoheptane and n-Octanonitrile. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 205.95 °C (478.4 K) and a melting point of about 10.83 °C (283.98 K) . Octanenitrile is characterized by its relatively low water solubility (233.7 mg/L) and moderate log P value of 2.8, indicating a significant lipophilicity .

Organic Synthesis:

Octanenitrile, due to its functional group and chain length, is a valuable intermediate in organic synthesis. It can be used as a starting material for the preparation of various organic compounds, including:

  • Amides: Octanenitrile can be readily converted to octanamide through hydrolysis or reaction with ammonia. This conversion is useful in producing various functional materials like nylons .
  • Esters: Octanenitrile can be transformed into esters through various methods like Fischer esterification or using specific catalysts. These esters find applications in lubricants, plasticizers, and fragrances .
  • Nitriles with different chain lengths: Octanenitrile can be employed as a building block to synthesize longer-chain nitriles by utilizing techniques like homologation reactions. These longer-chain nitriles have diverse applications in various fields .

Solvent:

Octanenitrile possesses good solvating properties for various non-polar and slightly polar organic compounds. This makes it a suitable solvent for various research applications, including:

  • Extraction and purification: Octanenitrile can be used to extract organic compounds from complex mixtures due to its ability to dissolve them selectively. This is valuable in isolating and purifying various natural products, pharmaceuticals, and other organic materials .
  • Recrystallization: Due to its controlled solubility changes with temperature, octanenitrile can be used for the recrystallization of organic compounds for purification purposes .

Material Science:

Octanenitrile's unique properties are being explored in the development of novel materials:

  • Electrolytes for batteries: Researchers are investigating the use of octanenitrile-based electrolytes in lithium-ion batteries due to their potential for improved ionic conductivity and performance .
  • Ionic liquids: Studies are underway to explore the use of octanenitrile as a component in the development of ionic liquids, which are salts with unique properties like being liquid at room temperature. These ionic liquids have potential applications in various fields, including catalysis and separation processes .

Other Applications:

Octanenitrile finds applications in various other scientific research fields, including:

  • Study of protein interactions: Octanenitrile can be used as a solvent to study protein interactions and folding due to its ability to mimic the hydrophobic environment inside cells .
  • Chromatographic separations: Octanenitrile is used as a mobile phase component in various chromatographic techniques for the separation of complex mixtures due to its specific polarity .
Typical of nitriles, including:

  • Hydrogenation: Octanenitrile can be selectively hydrogenated to produce octane-1-amine with high conversion rates, demonstrating its utility in producing primary amines .
  • Hydrolysis: In the presence of water and acid or base, octanenitrile can hydrolyze to form octanoic acid.
  • Nucleophilic Addition: It can react with Grignard reagents to yield corresponding ketones or aldehydes.

Octanenitrile can be synthesized through several methods:

  • Nitrilation of Alcohols: Reacting octanol with sodium cyanide in the presence of a catalyst.
  • Hydrocyanation of Alkenes: The addition of hydrogen cyanide to octene under controlled conditions.
  • Dehydration of Primary Amines: This method involves converting primary amines into nitriles through dehydration processes.

Octanenitrile finds applications in various fields:

  • Chemical Intermediate: Used in the synthesis of pharmaceuticals and agrochemicals.
  • Solvent: Employed as a solvent in organic reactions due to its favorable properties.
  • Fragrance Industry: Utilized in the formulation of fragrances due to its odor profile.

Interaction studies involving octanenitrile have primarily focused on its toxicological profile and environmental impact. It has been evaluated alongside similar compounds for read-across toxicity assessments, particularly concerning genotoxicity and reproductive toxicity endpoints . The structural similarity with other nitriles allows for comparative studies regarding metabolic pathways and potential health risks.

Octanenitrile shares structural similarities with other aliphatic nitriles, which include:

Compound NameChemical FormulaMolecular WeightUnique Features
HexanenitrileC₆H₁₃N99.16 g/molShorter carbon chain
DodecanenitrileC₁₂H₂₅N197.32 g/molLonger carbon chain
NonanenitrileC₉H₁₉N155.24 g/molIntermediate chain length

Uniqueness of Octanenitrile

Octanenitrile is unique due to its specific chain length that allows for distinct physical properties such as boiling point and solubility compared to hexanenitrile and dodecanenitrile. Its moderate lipophilicity makes it particularly useful in organic synthesis where solubility in organic solvents is essential.

XLogP3

2.8

Boiling Point

205.2 °C

LogP

2.75 (LogP)

Melting Point

-45.6 °C

UNII

D6646V87PY

GHS Hazard Statements

Aggregated GHS information provided by 140 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 60 of 140 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 80 of 140 companies with hazard statement code(s):;
H302 (55%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (48.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (45%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (48.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

124-12-9

Wikipedia

Octanenitrile

General Manufacturing Information

Octanenitrile: ACTIVE

Dates

Modify: 2023-08-15

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